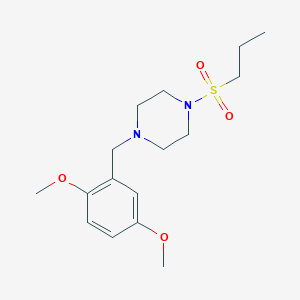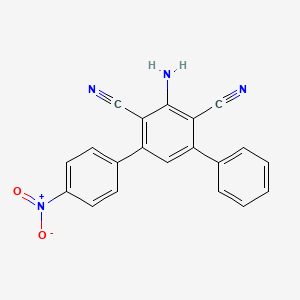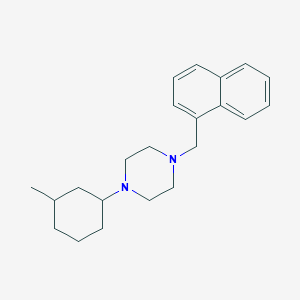![molecular formula C28H29N3O B10879656 4,5-diphenyl-2-{[(E)-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methylidene]amino}furan-3-carbonitrile](/img/structure/B10879656.png)
4,5-diphenyl-2-{[(E)-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methylidene]amino}furan-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5-diphenyl-2-{[(E)-(1,3,3-trimethyl-6-azabicyclo[321]oct-6-yl)methylidene]amino}furan-3-carbonitrile is a complex organic compound characterized by its unique structure, which includes a furan ring substituted with diphenyl groups and a carbonitrile group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-diphenyl-2-{[(E)-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methylidene]amino}furan-3-carbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the furan ring, followed by the introduction of the diphenyl groups and the carbonitrile group. The final step involves the formation of the imine linkage with the azabicyclo compound.
Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Diphenyl Groups: This step often involves Friedel-Crafts alkylation or acylation reactions.
Addition of the Carbonitrile Group: This can be done using cyanation reactions, where a suitable leaving group is replaced by a cyano group.
Formation of the Imine Linkage: This involves the condensation of the furan derivative with the azabicyclo compound under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the imine linkage, converting it to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield furan-2,5-dione derivatives, while reduction could produce amine-substituted furan derivatives.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of the azabicyclo moiety is particularly interesting for its potential interactions with biological targets.
Medicine
Medicinally, this compound and its derivatives are explored for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. The carbonitrile group is often a key pharmacophore in drug design.
Industry
In industry, this compound can be used in the development of new materials, such as polymers and resins, due to its rigid and stable structure. It may also find applications in the production of dyes and pigments.
作用机制
The mechanism by which 4,5-diphenyl-2-{[(E)-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methylidene]amino}furan-3-carbonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The azabicyclo moiety can interact with biological targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, influencing various molecular pathways.
相似化合物的比较
Similar Compounds
- 4,5-diphenyl-2-{[(E)-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methylidene]amino}furan-3-carbonitrile
- 2-amino-4,5-diphenyl-3-furonitrile
- 4,5-diphenyl-2-[(E)-{[(1R,5S)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl]methylidene}amino]furan-3-carbonitrile
Uniqueness
The uniqueness of this compound lies in its combination of a furan ring with diphenyl and carbonitrile groups, along with the azabicyclo moiety. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.
This detailed overview highlights the significance of this compound in scientific research and industry, showcasing its potential and versatility.
属性
分子式 |
C28H29N3O |
|---|---|
分子量 |
423.5 g/mol |
IUPAC 名称 |
4,5-diphenyl-2-[(E)-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methylideneamino]furan-3-carbonitrile |
InChI |
InChI=1S/C28H29N3O/c1-27(2)14-22-15-28(3,17-27)18-31(22)19-30-26-23(16-29)24(20-10-6-4-7-11-20)25(32-26)21-12-8-5-9-13-21/h4-13,19,22H,14-15,17-18H2,1-3H3/b30-19+ |
InChI 键 |
AWSVALBOQMCMAS-NDZAJKAJSA-N |
手性 SMILES |
CC1(CC2CC(C1)(CN2/C=N/C3=C(C(=C(O3)C4=CC=CC=C4)C5=CC=CC=C5)C#N)C)C |
规范 SMILES |
CC1(CC2CC(C1)(CN2C=NC3=C(C(=C(O3)C4=CC=CC=C4)C5=CC=CC=C5)C#N)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[5-cyano-4-(furan-2-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-iodophenyl)acetamide](/img/structure/B10879575.png)

![1-[4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl]-2-(4-chlorophenoxy)ethanone](/img/structure/B10879581.png)
![1,2-Acenaphthylenedione, 5,5'-[[1,1'-biphenyl]-4,4'-diylbis(oxy)]bis-](/img/structure/B10879588.png)


![N'-{(3Z)-5-bromo-1-[(dimethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-(dimethylamino)benzohydrazide](/img/structure/B10879620.png)
![2-Chlorobenzaldehyde O~1~-{[8,9-dimethyl-7-(4-pyridylmethyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl}oxime](/img/structure/B10879623.png)
![1-[(4-Fluorophenyl)methyl]-4-(pyridin-2-ylmethyl)piperazine](/img/structure/B10879631.png)
![2-(2-Bromophenyl)-7-(2-furylmethyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10879637.png)
![(2-Nitrophenyl)[4-(phenylsulfonyl)piperazin-1-yl]methanone](/img/structure/B10879642.png)

![3-{2-[({[(1Z)-1-(4-methoxyphenyl)ethylidene]amino}oxy)methyl]-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl}propan-1-ol](/img/structure/B10879651.png)

